3-(3-((4-Nitrobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
Description
This compound belongs to the 1,2,4-triazin-5-one class, characterized by a six-membered triazine ring fused with a ketone group. The structure includes a propanoic acid substituent at position 6 and a 4-nitrobenzyl thioether group at position 2. The nitro group (-NO₂) on the benzyl moiety imparts strong electron-withdrawing effects, influencing reactivity, stability, and intermolecular interactions.
Properties
IUPAC Name |
3-[3-[(4-nitrophenyl)methylsulfanyl]-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S/c18-11(19)6-5-10-12(20)14-13(16-15-10)23-7-8-1-3-9(4-2-8)17(21)22/h1-4H,5-7H2,(H,18,19)(H,14,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEBAXYIPKBYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(C(=O)N2)CCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((4-Nitrobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid typically involves multi-step organic reactions One common approach is the condensation of 4-nitrobenzyl chloride with thiourea to form 4-nitrobenzylthiourea This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the triazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(3-((4-Nitrobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups depending on the substituent used.
Scientific Research Applications
3-(3-((4-Nitrobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-((4-Nitrobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid involves its interaction with specific molecular targets. The nitrobenzyl group can undergo redox reactions, influencing the compound’s reactivity. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituent differences are summarized below:
Key Observations:
- Electron Effects: The nitro group in the target compound likely enhances acidity of the propanoic acid group compared to methyl or bromo substituents due to its strong electron-withdrawing nature.
- Reactivity: Amino-substituted analogs (e.g., ) participate in condensation reactions, while nitro or halogen groups may favor electrophilic substitution or stabilize transition states in redox reactions .
Commercial and Regulatory Aspects
- Pricing: The bromo analog is priced at $574.00/1 mg , while diamino triazinone derivatives (e.g., sc-344349) cost $197.00/250 mg , reflecting substituent-driven cost differences.
- Regulatory Codes: The Korean HS code 2933699090 for a thioxo-triazinone analog suggests that the target compound may fall under "unfused triazine ring" compounds with a 6.5% tariff.
Research Implications
- Material Science: Strong intermolecular interactions (e.g., hydrogen bonding via -NO₂ and -COOH groups) may facilitate crystal engineering or polymer stabilization .
Biological Activity
3-(3-((4-Nitrobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid (CAS Number: 898607-96-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 336.33 g/mol. The structure features a triazinone ring system that is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄O₅S |
| Molecular Weight | 336.33 g/mol |
| CAS Number | 898607-96-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the nitrobenzyl group may enhance its lipophilicity, facilitating membrane permeability and interaction with intracellular targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that related triazine derivatives showed significant activity against various bacterial strains, suggesting potential applications in treating infections .
Cytotoxicity
In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways. This suggests that the compound may serve as a lead for developing novel anticancer agents .
Anti-inflammatory Activity
Another aspect of its biological activity includes anti-inflammatory effects. The compound has been reported to inhibit pro-inflammatory cytokines in macrophages, indicating a potential role in managing inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazine derivatives, including our compound of interest. Results showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics .
- Cytotoxicity Assay : In a comparative study involving several cancer cell lines (MCF-7 and HeLa), this compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .
- Inflammatory Response Modulation : An experimental model using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
